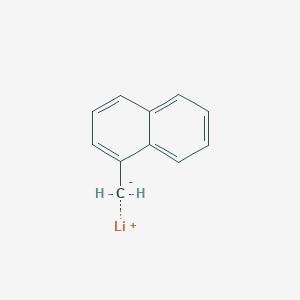
Lithium (naphthalen-1-yl)methanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium (naphthalen-1-yl)methanide is an organolithium compound known for its use as a powerful reducing agent in organic, organometallic, and inorganic chemistry. This compound is characterized by the presence of a lithium atom bonded to a naphthalen-1-yl group, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium (naphthalen-1-yl)methanide is typically synthesized by the reaction of metallic lithium with naphthalene in an ethereal solvent such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME). The reaction is carried out under mild conditions, often at low temperatures to ensure stability .
Industrial Production Methods: While the compound is primarily prepared in research laboratories, its industrial production follows similar synthetic routes. The key parameters to control include the ratio of lithium to naphthalene and the nature of the solvent used. The reaction can be accelerated by sonication, which enhances the interaction between lithium and naphthalene .
Análisis De Reacciones Químicas
Types of Reactions: Lithium (naphthalen-1-yl)methanide undergoes various types of reactions, including:
Reduction: It acts as a strong reducing agent, capable of reducing nitrobenzenes, sulfonate esters, and epoxides.
Protonation: The anion is strongly basic and reacts with water or alcohols to form dihydronaphthalene.
Common Reagents and Conditions:
Solvents: THF, DME
Reagents: Metallic lithium, naphthalene
Conditions: Low temperatures, inert atmosphere
Major Products:
Dihydronaphthalene: Formed through protonation reactions
Reduced organic compounds: Resulting from reduction reactions
Aplicaciones Científicas De Investigación
Lithium (naphthalen-1-yl)methanide has a wide range of applications in scientific research:
Chemistry: Used as an initiator in anionic polymerizations to synthesize well-defined macromolecules.
Biology: Employed in the reduction of biological molecules for structural studies.
Industry: Utilized in the preparation of nanoparticles and other advanced materials.
Mecanismo De Acción
The compound exerts its effects through electron transfer from the lithium atom to the naphthalen-1-yl group, forming a radical anion. This radical anion is highly reactive and can participate in various reduction and protonation reactions. The molecular targets and pathways involved include the reduction of metal salts to form nanoparticles and the reduction of organic compounds to their corresponding reduced forms .
Comparación Con Compuestos Similares
Sodium naphthalenide: Similar in structure but uses sodium instead of lithium.
Potassium naphthalenide: Uses potassium as the metal component.
Uniqueness: Lithium (naphthalen-1-yl)methanide is unique due to its higher reactivity and stability compared to its sodium and potassium counterparts. It offers advantages such as easier handling and more powerful reducing capabilities .
Propiedades
Número CAS |
36456-28-7 |
|---|---|
Fórmula molecular |
C11H9Li |
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
lithium;1-methanidylnaphthalene |
InChI |
InChI=1S/C11H9.Li/c1-9-5-4-7-10-6-2-3-8-11(9)10;/h2-8H,1H2;/q-1;+1 |
Clave InChI |
UEFQXQJSGVRAOC-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[CH2-]C1=CC=CC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


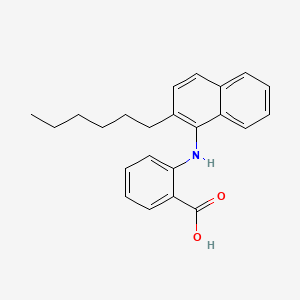

![Ethyl 2-cyano-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B14667930.png)


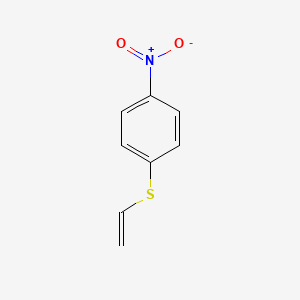

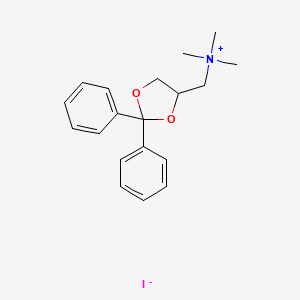

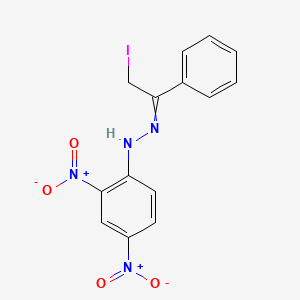
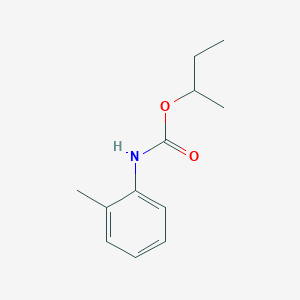
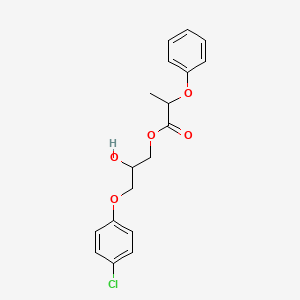
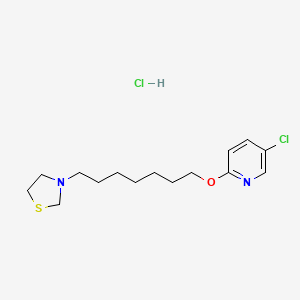
![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)
